2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 1803582-50-4
VCID: VC4087416
InChI: InChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H
SMILES: CCCCCCCCCCSC1=NCCN1.Br
Molecular Formula: C13H27BrN2S
Molecular Weight: 323.34

2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

CAS No.: 1803582-50-4

Cat. No.: VC4087416

Molecular Formula: C13H27BrN2S

Molecular Weight: 323.34

* For research use only. Not for human or veterinary use.

2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide - 1803582-50-4

Specification

CAS No. 1803582-50-4
Molecular Formula C13H27BrN2S
Molecular Weight 323.34
IUPAC Name 2-decylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide
Standard InChI InChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H
Standard InChI Key OZSAQBJPFPYPLR-UHFFFAOYSA-N
SMILES CCCCCCCCCCSC1=NCCN1.Br
Canonical SMILES CCCCCCCCCCSC1=NCCN1.Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound comprises a 4,5-dihydro-1H-imidazole (imidazoline) ring substituted at the 2-position with a decylsulfanyl group (-S-C₁₀H₂₁) and paired with a hydrobromide counterion. The imidazoline ring is partially saturated, reducing aromaticity compared to fully unsaturated imidazoles, which influences its reactivity and stability .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₂₇BrN₂S
Molecular Weight323.34 g/mol
SMILESCCCCCCCCCCSC1=NCCN1.Br
InChIInChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H
CAS Number1803582-50-4
PubChem CID (Salt)91647811
PubChem CID (Base)91647812

The decyl chain introduces significant hydrophobicity, while the hydrobromide salt enhances solubility in polar solvents. The imidazoline nitrogen atoms (positions 1 and 3) participate in hydrogen bonding, affecting crystallinity and melting behavior .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase ion mobility (Table 2). These values are critical for mass spectrometry-based identification in complex mixtures.

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zPredicted CCS
[M+H]⁺243.18895161.1
[M+Na]⁺265.17089169.7
[M-H]⁻241.17439161.1
[M]+242.18112162.5

Data sourced from ion mobility calculations suggest that sodiated ([M+Na]⁺) and protonated ([M+H]⁺) forms exhibit distinct mobility profiles, aiding analytical method development .

Synthesis and Physicochemical Properties

Physicochemical Profile

Appearance: White to off-white crystalline powder .
Solubility: Expected solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water due to the hydrophobic decyl chain. Hydrobromide formation improves aqueous solubility compared to the free base.
Stability: Likely hygroscopic; storage under anhydrous conditions at room temperature is recommended .

CodeHazard StatementCategory
H302Harmful if swallowedAcute Tox. 4
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2A
H335May cause respiratory irritationSTOT SE 3

Precautionary Measures

  • Personal Protection: Gloves, eye protection, and respiratory equipment.

  • First Aid: Rinse skin/eyes with water if exposed; seek medical attention if ingested.

  • Storage: Room temperature in a tightly sealed container .

Applications and Research Utility

Life Sciences Research

As a catalog chemical (e.g., American Elements product code OMXX-285648-01), it serves as:

  • Lipophilic Building Block: The decyl chain enables membrane interaction studies, potentially modifying lipid bilayer properties.

  • Ligand Synthesis: Imidazoline derivatives often act as chelators or enzyme inhibitors, though specific targets remain unexplored .

Organic Synthesis

  • Surfactant Precursor: The amphiphilic structure (hydrophobic tail + polar head) could be modified into cationic surfactants.

  • Coordination Chemistry: Imidazoline nitrogen atoms may bind transition metals, though no complexes are reported .

Related Compounds and Derivatives

Structural Analogues

  • 2-Hydrazino-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-84-7): Shares the imidazoline core but substitutes the decylthio group with hydrazine, enabling heterocyclic coupling reactions .

  • 2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-80-3): Methylated hydrazine variant with applications in pharmaceutical intermediates .

Comparison of Properties

Table 4: Comparative Analysis of Imidazoline Salts

PropertyTarget Compound2-Hydrazino Derivative 1-Methylhydrazino Derivative
Molecular FormulaC₁₃H₂₇BrN₂SC₃H₉BrN₄C₄H₁₁BrN₄
Molecular Weight323.34 g/mol181.04 g/mol195.06 g/mol
Key Functional GroupDecylsulfanylHydrazinoMethylhydrazino
Application PotentialSurfactants, LigandsCoupling ReagentsPharmaceutical Intermediates

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